molecular formula C13H8F4O B6374515 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261771-33-8

3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374515
CAS RN: 1261771-33-8
M. Wt: 256.19 g/mol
InChI Key: CGXRBTOLOKYOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% (3F-5F-2TFPP) is a highly reactive and versatile small molecule that is used in the synthesis of various organic compounds. It is a fluorinated phenol that contains two trifluoromethyl groups and one fluoro group, and it is a colorless, water-soluble solid. 3F-5F-2TFPP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the synthesis of polymers and in the production of dyes and pigments.

Scientific Research Applications

3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and pigments. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of organic compounds for use in drug delivery systems. It can also be used in the synthesis of polymers for use in medical devices, such as catheters and stents.

Mechanism of Action

3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is an active molecule that is capable of reacting with other molecules in a variety of ways. It can react with nucleophiles, such as alcohols and amines, to form new compounds. It can also react with bases, such as hydroxides and carbonates, to form new compounds. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can react with acids, such as hydrochloric acid, to form new compounds.
Biochemical and Physiological Effects
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments include its high reactivity, its ability to form a variety of compounds, and its low cost. The main limitation of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments is its potential toxicity. It is important to handle 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% with care, as it can be a skin and eye irritant.

Future Directions

In the future, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers for use in medical devices, such as catheters and stents. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new drug delivery systems. It could also be used in the development of new dyes and pigments. Finally, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new organic compounds for use in the development of new materials and technologies.

Synthesis Methods

3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene with hydroxylamine hydrochloride and sodium hydroxide. This reaction produces an intermediate, which is then reacted with a base and a nucleophile, such as an alcohol or an amine. The resulting product is then purified and isolated. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through the reaction of trifluoromethylbenzene with a base and a nucleophile, such as an alcohol or an amine.

properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXRBTOLOKYOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684427
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261771-33-8
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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